2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a trichlorinated heterocyclic compound belonging to the pyrido[d]pyrimidine family. These compounds are of significant interest in scientific research due to their diverse biological activities and potential as building blocks for more complex molecules. 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, specifically, serves as a versatile intermediate in the synthesis of various substituted pyrido[3,2-d]pyrimidines.
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique structural features and chemical properties. It is classified under the pyrrolo[3,2-d]pyrimidine family, which encompasses various derivatives known for their biological activities. The compound has a specific CAS Number: 1923177-10-9, and it is recognized for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents.
The synthesis of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves advanced synthetic techniques such as the Dimroth rearrangement. This method allows for the rearrangement of pyrrolo[3,2-d]pyrimidine precursors into the desired trichlorinated product. The synthesis process may include several steps involving chlorination and cyclization reactions to achieve the final compound.
Technical Details:
The molecular structure of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine can be represented by its InChI code: InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H
.
Structural Data:
The compound exhibits a complex arrangement of atoms that contributes to its reactivity and interaction with biological targets.
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions that are crucial for its functionality in medicinal applications. These reactions include:
Technical Details:
The mechanism of action for 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine is primarily linked to its ability to interact with specific biological targets such as kinases.
Process Overview:
Data Insights:
The physical and chemical properties of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine are essential for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
Relevant Data:
The applications of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine are diverse and primarily focused on scientific research:
This compound exemplifies the intersection between organic chemistry and pharmacology, showcasing its potential in developing new therapeutic agents and materials with advanced properties.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4